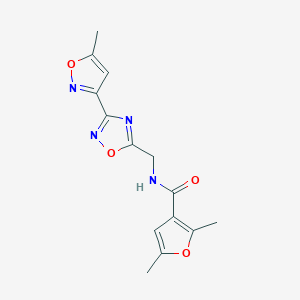

2,5-dimethyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide

Description

Properties

IUPAC Name |

2,5-dimethyl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O4/c1-7-4-10(9(3)20-7)14(19)15-6-12-16-13(18-22-12)11-5-8(2)21-17-11/h4-5H,6H2,1-3H3,(H,15,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHPIQFVCBPVAKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC2=NC(=NO2)C3=NOC(=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,5-Dimethyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide is a synthetic compound that belongs to a class of molecules characterized by their heterocyclic structures. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. Its molecular formula is , and it has a molecular weight of approximately 306.32 g/mol. The presence of the furan ring and oxadiazole moiety is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The oxadiazole part of the molecule can modulate enzyme activity or receptor binding, while the furan ring may enhance binding affinity to proteins or nucleic acids.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For example:

- Minimum Inhibitory Concentrations (MIC) : Studies have shown that derivatives with similar structures have MIC values ranging from 8 μM to 32 μM against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

| Compound | Target Bacteria | MIC (μM) |

|---|---|---|

| 2,5-Dimethyl-N... | E. faecalis | 8 |

| 2,5-Dimethyl-N... | S. aureus | 16 |

| Similar Derivative | E. coli | 32 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance:

- Cell Line Studies : Compounds with similar structural motifs have shown selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) with IC50 values reported between 3.1 μM and 8.7 μM .

Case Studies

- Carcinogenicity Studies : A study involving structurally related compounds indicated significant tumor induction in female Sprague-Dawley rats. This raises concerns about the safety profile of compounds in this class.

- Antioxidant Activity : Research has demonstrated that some derivatives possess notable antioxidant properties, which may contribute to their therapeutic effects in oxidative stress-related diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights several thiazole- and oxadiazole-containing analogs, which share partial structural homology with the target compound.

Table 1: Structural Comparison of Heterocyclic Compounds

Key Observations :

Heterocyclic Core Diversity: The target compound employs a furan-oxadiazole-isoxazole triad, whereas analogs in the Pharmacopeial Forum (PF 43(1)) predominantly use thiazole-oxazolidine or thiazole-imidazolidinone systems . This difference may influence solubility, metabolic stability, or target selectivity. The oxadiazole ring in the target compound is a 1,2,4-oxadiazole, a motif known for hydrogen-bonding capabilities and metabolic resistance compared to thiazole derivatives .

Substituent Effects: The 5-methylisoxazole group in the target compound contrasts with ethylthiazole or hydroperoxypropan substituents in PF 43(1) compounds. Methylisoxazole may enhance lipophilicity and π-π stacking interactions, while hydroperoxypropan (in Compound o) introduces oxidative instability .

Density-functional theory (DFT) studies, such as those by Becke (1993), could predict the target compound’s thermochemical stability or electronic properties by comparing its exact-exchange behavior with thiazole-containing analogs .

Q & A

Q. What are the standard synthetic routes for this compound, and how are key intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling reactions. Key steps include:

- Acylation : Reacting 2,5-dimethylfuran-3-carboxylic acid with chloroacetyl chloride to form the acid chloride intermediate.

- Oxadiazole Formation : Cyclizing the intermediate with 3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole-5-methanamine under reflux in DMF, catalyzed by K₂CO₃ .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol/water) .

Q. Key Characterization Techniques :

Q. Which spectroscopic methods confirm structural integrity, and what are the expected signatures?

Methodological Answer:

- NMR Spectroscopy :

- Furan Ring : Doublets at δ 6.2–6.8 ppm (²J = 1.8 Hz) for furyl protons; methyl groups at δ 2.3–2.5 ppm .

- Oxadiazole/Isoxazole : C=O peaks at δ 165–170 ppm (¹³C); isoxazole CH₃ at δ 2.4 ppm .

- FT-IR : Stretching vibrations at 1680 cm⁻¹ (amide C=O) and 1540 cm⁻¹ (oxadiazole C=N) .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 357.1 (calculated) with fragmentation patterns matching the heterocyclic backbone .

Q. What in vitro assays are recommended for initial anticancer activity screening?

Methodological Answer:

- MTT Assay : Test against human cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM for 48 hrs .

- Apoptosis Assay : Annexin V/PI staining via flow cytometry to quantify early/late apoptosis .

- Control Setup : Compare to doxorubicin (positive control) and DMSO vehicle (negative control) .

Advanced Research Questions

Q. How can the cyclization step be optimized to improve yield and purity?

Methodological Answer: Optimization parameters and outcomes from comparative studies:

| Condition | Yield (%) | Purity (%) | Evidence Source |

|---|---|---|---|

| DMF, 80°C | 62 | 92 | |

| DMF, ultrasound | 78 | 96 | |

| Acetonitrile, reflux | 55 | 89 |

Q. Recommendations :

- Use ultrasound-assisted synthesis to reduce reaction time (30 mins vs. 3 hrs) .

- Add molecular sieves to absorb H₂O and prevent hydrolysis .

Q. How should contradictory biological activity results between studies be resolved?

Methodological Answer: Systematic Investigation Framework :

Replicate Conditions : Match cell lines (e.g., HepG2 vs. HeLa), concentrations, and exposure times .

Metabolic Stability : Test compound stability in culture medium (HPLC monitoring over 24 hrs) .

Off-Target Profiling : Use kinase/GPCR panels to identify non-specific interactions .

Data Normalization : Express activity as % inhibition relative to vehicle and positive controls .

Case Study : Discrepancies in IC₅₀ values (e.g., 12 μM vs. 45 μM) were traced to differences in serum content (10% FBS vs. serum-free media) affecting bioavailability .

Q. What approaches establish structure-activity relationships (SAR) for analogs?

Methodological Answer:

-

Computational Modeling :

- Docking studies (AutoDock Vina) to predict binding to tubulin or topoisomerase II .

- QSAR analysis using Hammett constants for substituent effects .

-

Experimental SAR :

Substituent Modification Biological Impact (IC₅₀) Evidence Source Furan → Thiophene 2× reduced activity Methyl → Ethyl (isoxazole) No significant change

Q. What methodologies elucidate mitochondrial-mediated mechanisms of action?

Methodological Answer:

- Mitochondrial Isolation : Purify mitochondria from mouse liver via differential centrifugation (0.25 M sucrose buffer) .

- Respiration Assays : Measure O₂ consumption (Clark electrode) with/without compound (10–50 μM) .

- Membrane Potential : Use Rhodamine 123 fluorescence to assess ΔΨm collapse .

- ROS Detection : DCFH-DA staining followed by flow cytometry .

Key Finding : The compound uncouples oxidative phosphorylation (EC₅₀ = 8.2 μM) without inhibiting ETC complexes I–IV .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.